Ethyl 3-bromoacrylate
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Overview
Description
Ethyl 3-bromoacrylate is an organic compound with the molecular formula C5H7BrO2. It is a colorless to pale yellow liquid that is primarily used as a building block in organic synthesis. This compound is known for its reactivity due to the presence of both an ester group and a bromine atom, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromoacrylate can be synthesized through several methods. One common method involves the bromination of ethyl acrylate. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine across the double bond, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromoacrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles and nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Polymerization: this compound can undergo polymerization reactions to form polymers with unique properties.
Biological Activity
Ethyl 3-bromoacrylate (CAS No. 31930-34-4) is a compound of significant interest in organic chemistry due to its versatile reactivity and potential biological applications. This article explores its biological activity, including its synthesis, reactivity, and implications in medicinal chemistry, supported by case studies and relevant data.
This compound has the molecular formula C5H7BrO2 and a molecular weight of 179.01 g/mol. It is characterized by the presence of a bromine atom attached to the vinyl group, which enhances its electrophilic nature, making it a useful intermediate in various chemical reactions.
Property | Value |
---|---|
Molecular Formula | C₅H₇BrO₂ |
Molecular Weight | 179.01 g/mol |
Boiling Point | Not specified |
Solubility | Very soluble (4.1 mg/ml) |
Log P (octanol-water) | 1.51 |
Absorption | High |
Biological Activity
This compound exhibits several biological activities, primarily due to its ability to participate in nucleophilic addition reactions and radical processes.
Antimicrobial Activity
Recent studies have indicated that compounds derived from this compound display antimicrobial properties. For instance, derivatives synthesized through radical addition reactions have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-Cancer Properties
Research has explored the use of this compound in synthesizing compounds with anti-cancer activity. A notable study demonstrated that the compound can be used to create vinylated products that inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines . The mechanism involves the formation of reactive intermediates that interact with cellular components, leading to cell death.
Case Studies
- Vinylation Reactions : A study reported the successful vinylation of N-acylpyrrolidines using this compound as a vinylating agent, yielding products with significant biological activity against cancer cell lines .
- Synthesis of Conjugated Esters : this compound has been utilized in palladium-catalyzed cross-coupling reactions to synthesize conjugated esters that exhibit enhanced biological properties, including anti-inflammatory effects .
Mechanistic Insights
The biological activity of this compound can be attributed to its reactivity profile:
- Radical Addition : The compound can undergo radical addition reactions, allowing for the formation of complex structures that can interact with biological targets.
- Electrophilic Nature : The presence of bromine enhances its electrophilicity, facilitating nucleophilic attacks by biological molecules such as proteins and nucleic acids.
Safety and Toxicity
While this compound has promising biological applications, safety assessments indicate that it should be handled with caution due to potential irritant properties. Hazard statements associated with the compound include warnings for skin and eye irritation .
Properties
Molecular Formula |
C5H7BrO2 |
---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
ethyl (E)-3-bromoprop-2-enoate |
InChI |
InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |
InChI Key |
UJTJVQIYRQALIK-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/Br |
Canonical SMILES |
CCOC(=O)C=CBr |
Origin of Product |
United States |
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